molecular formula C9H6F2N2O2 B2945326 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 2248295-93-2

3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B2945326
CAS No.: 2248295-93-2
M. Wt: 212.156
InChI Key: UBNYXHJGOJKYRJ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core, which is known for its stability and versatility in various chemical reactions. The incorporation of a difluoromethyl group enhances its chemical properties, making it a valuable scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid typically involves the fluorination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acids with a fluorinating reagent such as Selectfluor. This reaction is carried out in anhydrous acetonitrile (MeCN) and monitored by 1H NMR spectroscopy to ensure the formation of the desired fluorinated product .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using phase-transfer catalysts and controlling the reaction conditions to achieve high purity and yield. The use of acetyl pyrazole as an intermediate and its subsequent oxidation with sodium hypochlorite (NaOCl) has been reported to produce the compound with up to 99% purity .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like NaOCl.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl) in aqueous conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NaOCl yields a highly pure form of the compound, while nucleophilic substitution can introduce various functional groups to the pyrazolo[1,5-a]pyridine core .

Scientific Research Applications

3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit or activate various biochemical pathways, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
  • 3-Fluoro-2-phenylpyrazolo[1,5-a]pyridine
  • Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid stands out due to its difluoromethyl group, which imparts unique chemical properties such as increased metabolic stability and enhanced binding affinity to molecular targets. These characteristics make it a promising candidate for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-(difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-8(11)5-4-12-13-6(5)2-1-3-7(13)9(14)15/h1-4,8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNYXHJGOJKYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C(=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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